

# Spectroscopic Profile of 3-Bromo-5-nitrotoluene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromo-5-nitrotoluene

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This technical guide provides a comprehensive overview of the spectral data for **3-Bromo-5-nitrotoluene** (CAS No. 52488-28-5), a halogenated aromatic nitro compound.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties:

- Chemical Name: **3-Bromo-5-nitrotoluene**
- Synonyms: 1-Bromo-3-methyl-5-nitrobenzene<sup>[2][3]</sup>
- Molecular Formula: C<sub>7</sub>H<sub>6</sub>BrNO<sub>2</sub><sup>[1][3][4][5][6]</sup>
- Molecular Weight: 216.03 g/mol <sup>[2][4]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.<sup>[7]</sup> The expected <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **3-Bromo-5-nitrotoluene**, dissolved in a suitable deuterated solvent such as CDCl<sub>3</sub>, are summarized below. The chemical shifts are estimated based on the additive effects of the bromo, nitro, and methyl substituents on a benzene ring.

## <sup>1</sup>H NMR Spectral Data (Estimated)

The <sup>1</sup>H NMR spectrum is expected to show signals for three aromatic protons and three methyl protons.

Proton Assignment	Estimated Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~ 8.1	Triplet (t) or Doublet of Doublets (dd)	$J \approx 1.5 - 2.0$
H-4	~ 7.9	Triplet (t) or Doublet of Doublets (dd)	$J \approx 1.5 - 2.0$
H-6	~ 7.8	Triplet (t) or Doublet of Doublets (dd)	$J \approx 1.5 - 2.0$
-CH <sub>3</sub>	~ 2.5	Singlet (s)	N/A

Note: The aromatic protons are distinct and will appear as closely spaced multiplets (likely triplets or doublets of doublets due to small meta-coupling).

## <sup>13</sup>C NMR Spectral Data (Estimated)

The proton-decoupled <sup>13</sup>C NMR spectrum will display signals for each unique carbon atom in the molecule.

Carbon Assignment	Estimated Chemical Shift ( $\delta$ , ppm)
C-5 (C-NO <sub>2</sub> )	~ 148
C-1 (C-CH <sub>3</sub> )	~ 140
C-3 (C-Br)	~ 122
C-2	~ 130
C-4	~ 125
C-6	~ 118
-CH <sub>3</sub>	~ 21

## Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The spectrum of **3-Bromo-5-nitrotoluene** is expected to exhibit characteristic absorption bands corresponding to its aromatic, nitro, and bromo functionalities.[\[4\]](#)

### IR Spectral Data

Vibrational Mode	Expected Absorption Range (cm <sup>-1</sup> )	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Asymmetric NO <sub>2</sub> Stretch	1550 - 1530	Strong
Symmetric NO <sub>2</sub> Stretch	1355 - 1345	Strong
Aromatic C=C Stretch	1600 - 1450	Medium-Strong
C-N Stretch	880 - 840	Medium
C-Br Stretch	680 - 515	Medium-Strong
C-H Out-of-plane Bending	900 - 680	Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.[\[2\]](#)

### MS Data

m/z Value	Assignment	Notes
215 / 217	$[M]^+$	Molecular ion peak. The presence of two peaks with an approximate 1:1 intensity ratio is characteristic of a bromine-containing compound ( $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes).
185 / 187	$[M - \text{NO}]^+$	Loss of nitric oxide.
169 / 171	$[M - \text{NO}_2]^+$	Loss of the nitro group.
90	$[\text{C}_7\text{H}_6]^+$	Loss of Br and $\text{NO}_2$ .

Note: The fragmentation of aromatic nitro compounds can be complex. The values above represent plausible major fragments.<sup>[8]</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like **3-Bromo-5-nitrotoluene**.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromo-5-nitrotoluene** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for  $^1\text{H}$ ).
- Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

### IR Spectroscopy Protocol

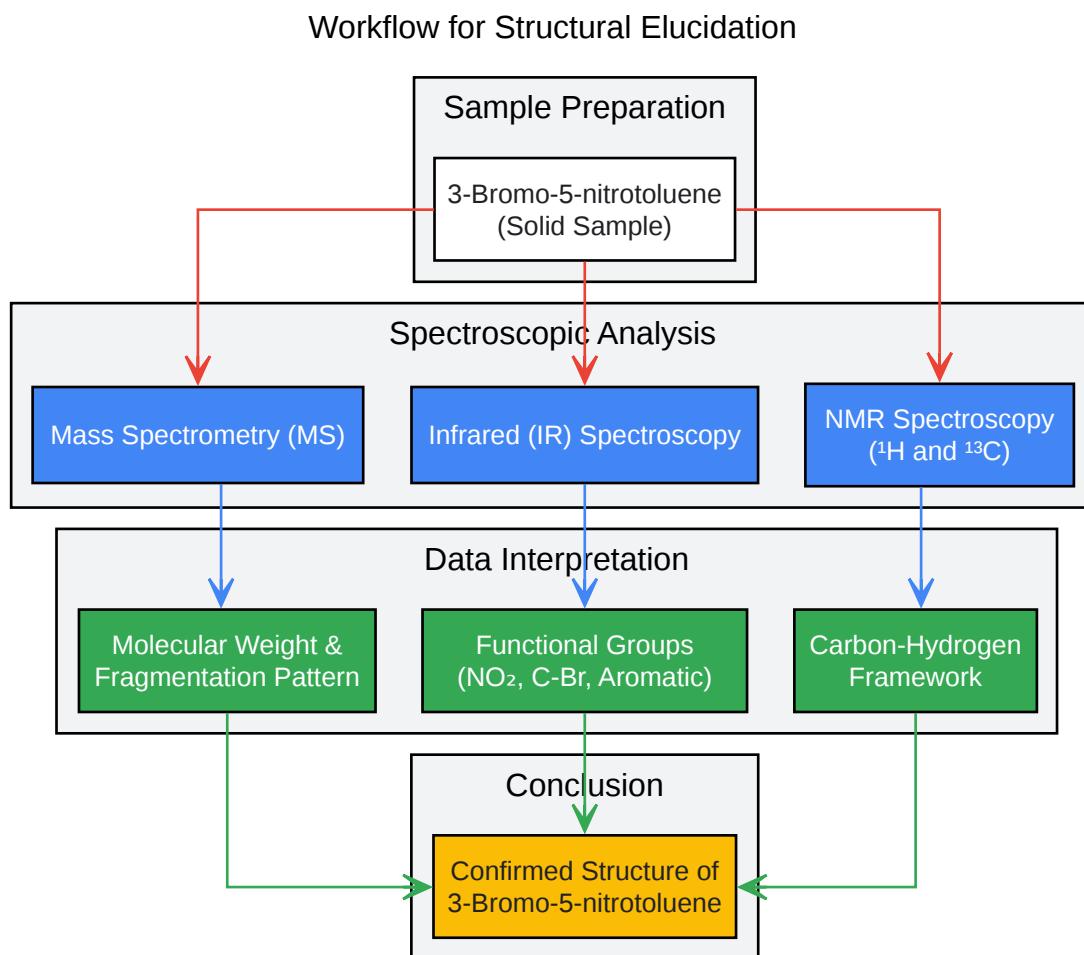
- Sample Preparation (Thin Solid Film): Dissolve a small amount (~2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[9]
- Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[9]
- Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken first and subtracted from the sample spectrum.

## Mass Spectrometry Protocol (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Injection: Inject a small volume (e.g., 1  $\mu$ L) of the solution into the Gas Chromatograph (GC) inlet. The sample is vaporized and carried by an inert gas through the GC column.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) is a common ionization method where high-energy electrons bombard the molecule, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer.
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **3-Bromo-5-nitrotoluene** using the described spectroscopic techniques.



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Caption: Logical workflow for spectroscopic analysis.

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